Prolonged Serum Half-Life and Greater Systemic Exposure Differentiate Cefadroxil from Cephalexin and Cephradine
Cefadroxil exhibits a significantly longer serum half-life compared to cephalexin and cephradine at equivalent oral doses, resulting in greater area under the serum concentration-time curve (AUC) and prolonged in vivo bacterial exposure [1][2]. This pharmacokinetic differentiation is the primary driver of cefadroxil's extended dosing interval advantage and more persistent tissue concentrations.
| Evidence Dimension | Serum half-life (t1/2) |
|---|---|
| Target Compound Data | Cefadroxil: approximately 1.5 hours |
| Comparator Or Baseline | Cephalexin and cephradine: approximately 1 hour |
| Quantified Difference | Cefadroxil half-life is 50% longer than cephalexin and cephradine |
| Conditions | Equivalent oral doses in adult human subjects |
Why This Matters
Longer half-life enables less frequent dosing (every 12 hours versus every 6 hours for cephalexin) while maintaining therapeutic serum concentrations, directly impacting regimen convenience and compliance.
- [1] Pfeffer M, Jackson A, Ximenes J, Perche De Menezes J. Comparative human oral clinical pharmacology of cefadroxil, cephalexin, and cephradine. Antimicrob Agents Chemother. 1977;11(2):331-338. doi:10.1128/aac.11.2.331. PMID: 848940. View Source
- [2] Ginsburg CM. Comparative pharmacokinetics of cefadroxil, cefaclor, cephalexin and cephradine in infants and children. J Antimicrob Chemother. 1982;10(Suppl B):27-31. doi:10.1093/jac/10.suppl_B.27. View Source
